Lac Repressor Binding Affinity Comparison
The differentiation claim centers on the binding affinity for the Lac repressor (LacI). Data indicate that allolactose, the natural inducer, has a dissociation constant (Kd) for LacI of approximately 10⁻⁶ M [1]. The same source cites that the Kd for lactose is approximately 10⁻³ M, indicating a 1000-fold weaker affinity. While the widely used IPTG is reported to have a Kd of ~10⁻⁶ M and is non-hydrolyzable due to its thiogalactoside bond [1], IPGP is an O-glycoside and is a substrate for β-galactosidase, making it a hydrolyzable inducer like allolactose. Therefore, IPGP differentiates from IPTG by being metabolizable and from lactose by offering an affinity profile (implicitly as a galactoside analog) that is likely orders of magnitude stronger than lactose but lacks the persistent induction of IPTG.
| Evidence Dimension | Lac Repressor (LacI) Dissociation Constant (Kd) |
|---|---|
| Target Compound Data | Not directly measured; inferred as O-glycoside analog of allolactose. |
| Comparator Or Baseline | Lactose: Kd ~10⁻³ M; Allolactose: Kd ~10⁻⁶ M; IPTG: Kd ~10⁻⁶ M |
| Quantified Difference | Lactose affinity is ~1000-fold weaker than allolactose/IPTP; IPGP is predicted to be hydrolyzable. |
| Conditions | In vitro binding assays / lac operon regulatory models. |
Why This Matters
This class-level inference defines IPGP's functional niche as a hydrolyzable, moderate-affinity inducer, distinct from both the weak natural inducer lactose and the non-hydrolyzable, high-persistence IPTG.
- [1] Let's Talk Academy. IPTG Gratuitous Inducer Lac Operon. View Source
